molecular formula C13H12N4S B1397784 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile CAS No. 1163707-54-7

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B1397784
M. Wt: 256.33 g/mol
InChI Key: JVEIHQRIBSDOLQ-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

A mixture of {5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 18.2) (295 mg), DCM (4 mL) and TFA (1 mL) is stirred for 2 h at rt and then concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 182 mg of the title compound: ESI-MS: 257.1 [M+H]+; tR=2.54 min (System 1); TLC: Rf=0.30 ((DCM/MeOH/NH3aq, 94:5:1).
Name
{5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([C:20]3([C:23]#[N:24])[CH2:22][CH2:21]3)[CH:15]=2)=[C:11]([CH3:13])[N:12]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][C:8]1[S:9][C:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([C:20]3([C:23]#[N:24])[CH2:22][CH2:21]3)[CH:15]=2)=[C:11]([CH3:13])[N:12]=1

Inputs

Step One
Name
{5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
295 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C1=CC(=NC=C1)C1(CC1)C#N)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C1=CC(=NC=C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.